![molecular formula C31H37N5O9S B032053 (S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate CAS No. 165049-28-5](/img/structure/B32053.png)
(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate
Overview
Description
This compound belongs to a class of chemicals that are significant in medicinal chemistry due to their wide range of biological activities. The specific compound is closely related to pyrimidine derivatives, which are known for their diverse applications in chemical and medicinal contexts (Leyva-Acuña et al., 2020).
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves reactions with compounds like ethyl acetoacetate and diethyl N-(cyclohepta[b]pyrrol-2-yl)aminomethylenemalonates. These reactions can lead to various derivatives, showcasing the versatility in the synthesis of such compounds (Abe, 1987).
Molecular Structure Analysis
The molecular structure of similar compounds shows the importance of the arrangement of functional groups and the overall geometry. For instance, the dihedral angles between different groups in the molecule and the stacking of these molecules into a three-dimensional structure are crucial for their properties and activities (Ju et al., 2015).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, leading to the formation of different products. These reactions include replacements at specific positions and interactions with electrophiles, highlighting the reactivity of these compounds (Zupančič et al., 2009).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are essential for understanding the behavior of these compounds in different environments and for their practical applications. For example, the crystal structure analysis can reveal how these molecules are stabilized by intermolecular forces, influencing their physical properties (Antony et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for their application in various fields. The ability to form derivatives and react with different reagents opens up possibilities for creating a wide array of compounds with diverse activities and uses (Gangjee et al., 2003).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests that it may interact with enzymes or receptors involved in nucleic acid metabolism, given the presence of a pyrrolo[2,3-d]pyrimidin-5-yl moiety, which is a common structural feature in many nucleotide analogs .
Mode of Action
Based on its structural similarity to other pyrrolo[2,3-d]pyrimidine derivatives, it may act as an inhibitor or modulator of enzymes or receptors involved in nucleic acid metabolism .
Biochemical Pathways
The compound may affect biochemical pathways related to nucleic acid metabolism. Pyrrolo[2,3-d]pyrimidines are often involved in the inhibition of enzymes such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which are key enzymes in the folate pathway and nucleotide biosynthesis .
Pharmacokinetics
Its solubility in dimethylformamide suggests that it may have good bioavailability .
Result of Action
If it acts as an inhibitor of enzymes involved in nucleic acid metabolism, it could potentially lead to the disruption of dna synthesis and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by light, as suggested by the storage recommendation to keep it in a dark place .
properties
IUPAC Name |
diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6.C7H8O3S/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32);2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANBXQTVHOIGGQ-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704872 | |
Record name | 4-Methylbenzene-1-sulfonic acid--diethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165049-28-5 | |
Record name | L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, 1,5-diethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165049-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzene-1-sulfonic acid--diethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl N-( {4-[2-(2-amino-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)]phenyl}carbonyl)-L-glutamate 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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